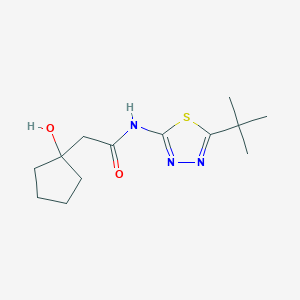![molecular formula C18H26N2O3 B6640163 N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide](/img/structure/B6640163.png)
N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide, commonly known as HC-067047, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have a significant impact on various biological processes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
HC-067047 exerts its biological effects by inhibiting the activity of specific ion channels, such as TRPC and L-type calcium channels. By blocking these channels, HC-067047 can modulate the intracellular calcium signaling, which is essential for many cellular processes.
Biochemical and Physiological Effects:
The inhibition of TRPC channels by HC-067047 has been shown to have various biochemical and physiological effects. For example, in neurons, the inhibition of TRPC channels can reduce the release of neurotransmitters, leading to a decrease in synaptic transmission. In cardiac muscle cells, the inhibition of L-type calcium channels can reduce the contractility of the heart, which can be beneficial in the treatment of certain cardiovascular diseases. In cancer cells, the antiproliferative effects of HC-067047 can lead to cell cycle arrest and apoptosis, which can inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HC-067047 in lab experiments is its specificity for TRPC and L-type calcium channels. This specificity allows researchers to study the role of these channels in various biological processes accurately. However, one of the limitations of using HC-067047 is its potential off-target effects, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on HC-067047. One potential direction is the development of new drugs based on the structure of HC-067047. Another direction is the investigation of the role of TRPC and L-type calcium channels in various diseases, such as Alzheimer's disease and hypertension. Additionally, the potential off-target effects of HC-067047 should be further investigated to ensure the accuracy of the results obtained from lab experiments.
Conclusion:
HC-067047 is a small molecule inhibitor that has been extensively studied in various scientific research areas. Its specificity for TRPC and L-type calcium channels makes it a promising candidate for the development of new drugs. The inhibition of these channels by HC-067047 has various biochemical and physiological effects, which can be beneficial in the treatment of various diseases. However, the potential off-target effects of HC-067047 should be further investigated to ensure the accuracy of the results obtained from lab experiments.
Synthesemethoden
The synthesis of HC-067047 involves a multistep process that starts with the reaction of 2-phenylacetyl chloride with N-(1-cycloheptylmethyl)piperazine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of HC-067047 has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
HC-067047 has been extensively studied in various scientific research areas, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been found to be a potent blocker of the TRPC channels, which play a critical role in regulating calcium signaling in neurons. In cardiovascular research, HC-067047 has been shown to inhibit the activity of the L-type calcium channels, which are involved in the regulation of cardiac muscle contraction. In cancer research, HC-067047 has been found to have antiproliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-16(12-15-8-4-3-5-9-15)19-13-17(22)20-14-18(23)10-6-1-2-7-11-18/h3-5,8-9,23H,1-2,6-7,10-14H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVDZVBOWARZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)CNC(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)

![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)
![2-(hydroxymethyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6640176.png)
![4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile](/img/structure/B6640180.png)

![2-(1-hydroxycyclopentyl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B6640187.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)